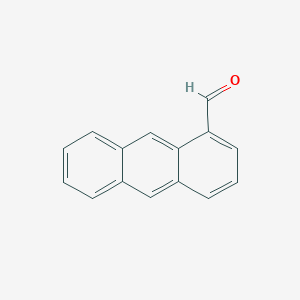
anthracene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
anthracene-1-carbaldehyde, also known as anthracene-9-carboxaldehyde, is an organic compound with the molecular formula C₁₅H₁₀O. It is a yellow solid that is soluble in common organic solvents. This compound is a derivative of anthracene, where a formyl group is attached to the ninth carbon atom of the anthracene ring system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: anthracene-1-carbaldehyde can be synthesized through various methods. One common method is the Vilsmeier formylation of anthracene. This reaction involves the use of a Vilsmeier reagent, typically formed from dimethylformamide and phosphorus oxychloride, to introduce the formyl group into the anthracene ring .
Industrial Production Methods: In industrial settings, the synthesis of anthracenecarboxaldehyde often involves the same Vilsmeier formylation process due to its efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: anthracene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthracene-9-carboxylic acid.
Reduction: Reduction of anthracenecarboxaldehyde yields anthracenemethanol.
Condensation: It participates in condensation reactions to form Schiff bases and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Condensation: Reactions with amines under acidic or basic conditions lead to the formation of Schiff bases.
Major Products:
Oxidation: Anthracene-9-carboxylic acid.
Reduction: Anthracenemethanol.
Condensation: Various Schiff bases and related compounds.
Aplicaciones Científicas De Investigación
anthracene-1-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of anthracenecarboxaldehyde and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways. The exact mechanism can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Anthracenemethanol: A reduction product of anthracenecarboxaldehyde.
Anthracene-9-carboxylic acid: An oxidation product of anthracenecarboxaldehyde.
9-Anthraldehyde oxime: A derivative used in various synthetic applications.
Uniqueness: anthracene-1-carbaldehyde is unique due to its versatile reactivity and its ability to form a wide range of derivatives with diverse applications in chemistry, biology, and industry. Its formyl group allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
1140-79-0 |
|---|---|
Fórmula molecular |
C15H10O |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
anthracene-1-carbaldehyde |
InChI |
InChI=1S/C15H10O/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-10H |
Clave InChI |
XJDFBLQCLSBCGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C=O |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C=O |
Key on ui other cas no. |
31671-77-9 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













